3-Chloro-4-fluorobenzoyl chloride
Overview
Description
3-Chloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its reactivity and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
3-Chloro-4-fluorobenzoyl chloride is an organic compound that is primarily used as a reagent in organic synthesis
Mode of Action
The compound is highly reactive due to the presence of the acyl chloride functional group . This group can undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Instead, it is used to modify other molecules and create new compounds with desired properties .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted if it were to enter the body .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds. The exact products depend on the specific reaction conditions and the other reactants present .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of moisture can lead to hydrolysis of the acyl chloride group . Therefore, reactions involving this compound are typically carried out under anhydrous conditions . Additionally, the compound should be stored under an inert atmosphere at room temperature to prevent degradation .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-fluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of enzyme inhibitors and other bioactive molecules. It interacts with various enzymes and proteins, often acting as an acylating agent. This compound can form covalent bonds with nucleophilic residues in enzymes, such as serine, cysteine, or lysine, leading to enzyme inhibition. For example, it has been used in the synthesis of p38 MAP kinase inhibitors, which are crucial in regulating inflammatory responses .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways. This compound has been shown to affect gene expression and cellular metabolism by inhibiting specific enzymes. For instance, its interaction with p38 MAP kinase can lead to altered gene expression profiles and changes in cellular responses to stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. It acts as an acylating agent, forming stable covalent bonds with nucleophilic residues in proteins and enzymes. This modification can result in enzyme inhibition or activation, depending on the target. The compound’s ability to form covalent bonds with serine, cysteine, or lysine residues is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . It is sensitive to moisture, which can lead to hydrolysis and degradation. Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes that catalyze acylation reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with p38 MAP kinase, for example, can influence metabolic pathways related to inflammation and stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall bioactivity and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-fluorobenzoyl chloride typically involves the chlorination of 4-fluorobenzoyl chloride. One common method includes reacting 4-fluorobenzoyl chloride with a chlorinating agent in the presence of a radical initiator and a chlorination catalyst . Another method involves the reaction of 3-chloro-4-fluorobenzoic acid with thionyl chloride in the presence of pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.
Hydrolysis: It can be hydrolyzed in the presence of water or aqueous base to form 3-chloro-4-fluorobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound from 3-chloro-4-fluorobenzoic acid.
Pyridine: Acts as a catalyst in the chlorination process.
Sodium Hydroxide: Used in the hydrolysis of this compound.
Major Products Formed
3-Chloro-4-fluorobenzoic Acid: Formed through hydrolysis.
Various Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-4-fluorobenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the production of polymers and advanced materials.
Chemical Research: Serves as a reagent in various chemical reactions and studies.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl Chloride: Similar structure but lacks the chlorine atom at the 3 position.
3-Fluorobenzyl Chloride: Contains a benzyl group instead of a benzoyl group.
4-Fluorobenzyl Chloride: Similar to 3-fluorobenzyl chloride but with the fluorine atom at the 4 position.
Uniqueness
3-Chloro-4-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of these substituents also imparts distinct chemical properties that are not observed in its mono-substituted counterparts .
Properties
IUPAC Name |
3-chloro-4-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZUHSFUBZTBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049344 | |
Record name | 3-Chloro-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65055-17-6 | |
Record name | 3-Chloro-4-fluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065055176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluorobenzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-4-FLUOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT32VVA3XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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